![molecular formula C9H10ClNO3 B1679231 (R)-Carisbamate CAS No. 194085-74-0](/img/structure/B1679231.png)
(R)-Carisbamate
Overview
Description
®-Carisbamate is a chiral carbamate derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. It is known for its anticonvulsant properties and has been studied for its efficacy in managing epilepsy and other seizure-related conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Carisbamate typically involves the reaction of a chiral amine with an appropriate isocyanate. The process can be summarized as follows:
Starting Materials: The synthesis begins with a chiral amine, which is reacted with an isocyanate to form the carbamate linkage.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-Carisbamate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-Carisbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticonvulsant Effects
(R)-Carisbamate has demonstrated efficacy in several preclinical and clinical studies:
- Focal Epilepsy : Clinical trials indicate that this compound can serve as an add-on therapy for patients with drug-resistant focal epilepsy. A meta-analysis revealed that patients receiving this compound had a higher responder rate compared to placebo, suggesting its potential effectiveness in reducing seizure frequency .
- Generalized Seizures : In animal models, this compound has shown anticonvulsant effects across various seizure types, including primary generalized and complex partial seizures. It has been effective in models resistant to other treatments, indicating its unique mechanism of action .
Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective effects in rodent models of epilepsy. It has been found to prevent the development of spontaneous recurrent seizures and protect against neuronal injury following status epilepticus induced by lithium-pilocarpine . This suggests that beyond its anticonvulsant properties, it may play a role in modifying the disease progression of epilepsy.
Clinical Trials
- Phase IIb Clinical Trials : These trials demonstrated that this compound significantly reduced seizure frequency in patients with refractory partial-onset seizures. The results indicated both efficacy and tolerability, although concerns about participant withdrawal due to adverse effects were noted .
- Preclinical Studies : Various studies have shown that this compound effectively suppresses limbic seizures and myoclonic seizures in animal models. For instance, it was reported to acutely suppress spasms in a rat model, suggesting its potential as a new therapy for conditions like West syndrome .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of ®-Carisbamate involves its interaction with specific molecular targets in the nervous system:
Molecular Targets: It primarily targets voltage-gated sodium channels and GABA receptors, modulating their activity.
Pathways Involved: By enhancing GABAergic inhibition and stabilizing neuronal membranes, it helps to prevent the abnormal electrical activity associated with seizures.
Comparison with Similar Compounds
Carbamazepine: Another anticonvulsant with a similar mechanism of action but different chemical structure.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
Eslicarbazepine: A newer compound with a similar therapeutic profile but distinct metabolic pathways.
Uniqueness: ®-Carisbamate is unique due to its specific chiral configuration, which may contribute to its distinct pharmacological profile and reduced side effects compared to other anticonvulsants.
Biological Activity
(R)-Carisbamate, also known as RWJ-333369, is an investigational compound primarily studied for its antiepileptic properties. It is an orally administered neuromodulator that has shown promise in treating various forms of epilepsy, particularly drug-resistant focal epilepsy and partial-onset seizures. Its mechanism of action is believed to involve the inhibition of voltage-gated sodium channels and modulation of glutamate transmission, contributing to its anticonvulsant effects.
- Voltage-Gated Sodium Channel Inhibition :
- Antiglutamatergic Effects :
- Neuroprotective Properties :
Efficacy in Clinical Trials
Carisbamate has undergone several clinical trials to assess its efficacy and safety as an adjunctive treatment for partial-onset seizures:
- Responder Rates : Meta-analyses suggest that carisbamate has a higher responder rate compared to placebo, with a relative risk (RR) of 1.36 (95% CI 1.14 to 1.62) across four studies involving 2211 participants .
- Seizure Freedom : There is evidence indicating that carisbamate may increase the likelihood of achieving seizure freedom (RR 2.43), although this finding is based on low-certainty evidence due to high attrition rates in trials .
- Adverse Events : While carisbamate may improve seizure control, it is also associated with a higher rate of treatment withdrawal due to adverse events (RR 1.80) compared to placebo .
Pharmacokinetics
Carisbamate demonstrates a favorable pharmacokinetic profile:
- Absorption : Rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 3 hours.
- Half-Life : The elimination half-life is approximately 12 hours, allowing for twice-daily dosing .
Preclinical Studies
- Animal Models :
- Neuroprotective Effects :
Summary of Key Findings
Study Type | Key Findings |
---|---|
Clinical Trials | Higher responder rates and potential for increased seizure freedom compared to placebo |
Preclinical Studies | Acute suppression of spasms; neuroprotective effects demonstrated in animal models |
Pharmacokinetics | Quick absorption; suitable half-life for twice-daily dosing |
Properties
IUPAC Name |
[(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWFRRUHYQABZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](COC(=O)N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194085-74-0 | |
Record name | RWJ-452399 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194085740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RWJ-452399 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ244ZS2F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.